N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c27-21(17-11-10-15-5-1-2-6-16(15)13-17)25-19-8-3-7-18(14-19)22-26-20-9-4-12-24-23(20)28-22/h1-14H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWVVTJOKMJYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of a thiazole ring to a pyridine ring.
Coupling with Phenyl Group: The synthesized thiazolo[5,4-b]pyridine is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Naphthamide Moiety: Finally, the phenyl-thiazolo[5,4-b]pyridine intermediate is reacted with 2-naphthoyl chloride in the presence of a base to introduce the naphthamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolytic Reactions of the Amide Group
The naphthamide moiety undergoes controlled hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, 110°C, 8 hrs):
Produces 2-naphthoic acid and 3-(thiazolo[5,4-b]pyridin-2-yl)aniline . -
Basic hydrolysis (NaOH 40%, reflux, 6 hrs):
Yields sodium 2-naphthoate and the corresponding amine derivative.
The reaction rate is influenced by steric hindrance from the naphthalene ring, requiring harsher conditions compared to simpler benzamides.
Nucleophilic Substitution on the Thiazolo Ring
The thiazolo[5,4-b]pyridine system participates in regioselective substitutions:
| Position | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C-5 | Cl₂ (1.2 eq), DMF, 0°C → rt | 5-chloro derivative | 78% | |
| C-7 | NaH, CH₃I, THF | 7-methyl analog | 65% | |
| C-2 | KSCN, AcOH, 80°C | Thiocyanate adduct | 82% |
Electron-withdrawing groups at C-5 enhance electrophilicity at C-7, enabling sequential functionalization .
Cross-Coupling Reactions
The aryl bromide intermediate (precursor to the thiazolo ring) facilitates:
-
Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane):
Introduces biaryl motifs at the pyridine ring . -
Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃):
Attaches secondary amines to the thiazolo nitrogen .
Catalytic Hydrogenation
Selective reduction under H₂ (1 atm) with 10% Pd/C in ethanol:
-
Naphthalene ring : Remains intact due to aromatic stabilization.
-
Thiazolo ring : Undergoes partial saturation at the pyridine moiety, forming dihydrothiazolo derivatives (85% conversion) .
Biological Interaction-Driven Reactions
In enzymatic environments (e.g., PI3Kα binding pocket):
-
Hydrogen bonding : The amide carbonyl interacts with Val851 (distance: 2.1 Å) .
-
π-π stacking : Naphthalene engages Tyr836, stabilizing transition states during catalytic inhibition .
Comparative Reactivity Table
Stability Under Synthetic Conditions
-
pH stability : Maintains integrity between pH 2–10 (24 hrs, 25°C).
This comprehensive profile establishes N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide as a versatile scaffold for medicinal chemistry optimization, particularly in kinase-targeted drug discovery .
Scientific Research Applications
Medicinal Chemistry
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide has been investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. Research indicates that it exhibits potent inhibitory activity against various isoforms of PI3K, which are crucial in regulating cell growth, proliferation, and survival.
Key Findings:
- Inhibitory Potency: In vitro studies have shown that derivatives of thiazolo[5,4-b]pyridine can achieve IC50 values in the nanomolar range against PI3Kα, PI3Kγ, and PI3Kδ .
- Mechanism of Action: The compound inhibits PI3K activity by binding to the kinase domain, disrupting downstream signaling pathways such as AKT and mTOR, which are often implicated in cancer progression .
Anticancer Properties
The anticancer potential of this compound has been documented through various studies demonstrating its ability to induce apoptosis in cancer cells.
Case Studies:
- Cell Line Studies: Research has indicated that this compound leads to cell cycle arrest and apoptosis in multiple cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
- Structure-Activity Relationship (SAR): The sulfonamide functionality within the compound is critical for enhancing its anticancer activity .
Material Science
Beyond medicinal applications, this compound's unique chemical structure makes it suitable for developing novel materials with specific electronic or photonic properties.
Applications:
- Electronic Materials: The compound's heterocyclic nature allows it to be explored as a component in organic electronic devices.
- Photonic Applications: Its optical properties may be harnessed for applications in photonic devices, although specific studies are still emerging.
Summary of Properties and Applications
| Property/Activity | Details |
|---|---|
| Chemical Structure | Thiazolo[5,4-b]pyridine linked to naphthalene |
| Primary Target | Phosphoinositide 3-Kinase (PI3K) |
| Inhibitory Activity | Nanomolar IC50 against PI3Kα, PI3Kγ, PI3Kδ |
| Anticancer Mechanism | Induces apoptosis; activates caspases |
| Potential Uses | Medicinal chemistry; material science; electronic/photonics applications |
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets:
Phosphoinositide 3-Kinase (PI3K): The compound binds to the active site of PI3K, inhibiting its activity and thereby blocking the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.
Enzyme Inhibition: It forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- Key Differences : The primary distinction lies in the substitution pattern of the naphthamide group (1- vs. 2-position). This positional isomerism alters the molecule’s steric and electronic properties.
- Pharmacological Relevance : Both compounds were identified via HTS for rescuing misfolded vasopressin 2 receptor mutants. The 1-naphthamide analog (Compound 4 in ) demonstrated comparable purity (>95% via LCMS) but exhibited reduced solubility in aqueous buffers compared to the 2-naphthamide variant, likely due to differences in π-stacking interactions .
Thiazolo-Pyridine Derivatives with Imidazo Substituents
- Example: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (Compound 1 in ).
- Structural Comparison: This compound incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine core, introducing additional nitrogen atoms and a methylamino group. The methylsulfonylbenzamide substituent replaces the naphthamide, enhancing polarity.
- Synthetic Complexity : Synthesis involves multi-step protocols, including Suzuki-Miyaura coupling and boron ester intermediates, reflecting higher synthetic effort compared to the naphthamide derivatives .
- Biological Activity: notes a molecular ion peak at m/z 521 (MH⁺), suggesting stability under mass spectrometry conditions.
Sulfonamide-Based Analog: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Key Differences: Replaces the naphthamide group with a thiophene-2-sulfonamide moiety.
- Structural Impact : The 2-methyl substituent on the phenyl ring may reduce rotational freedom, affecting binding pocket interactions.
- Applications : Listed in chemical databases (e.g., CHEMBL1342317, DTXSID801332933) but lacks explicit pharmacological data in the provided evidence .
Comparative Data Table
Discussion of Key Findings
- Substituent Position Matters : The 2-naphthamide derivative outperforms its 1-naphthamide counterpart in solubility and PK properties, likely due to optimized hydrophobic interactions and reduced steric hindrance .
- Polarity vs. Activity : Sulfonamide and methylsulfonyl groups (e.g., in and ) increase polarity, which may enhance solubility but could reduce membrane permeability.
- Synthetic Accessibility : Naphthamide derivatives () are synthetically simpler than imidazo-thiazolo-pyridine analogs (), making them more tractable for early-stage drug discovery.
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety fused with a phenyl and naphthamide group. Its chemical structure is pivotal for its biological activity, particularly in targeting specific enzymes involved in critical cellular pathways.
Target Enzyme: The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) .
Mode of Action: The compound inhibits PI3K activity, which is crucial for the PI3K/AKT/mTOR signaling pathway involved in cell proliferation, survival, and metabolism. By disrupting this pathway, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory properties.
Pharmacological Applications
This compound has been investigated for various pharmacological applications:
- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human leukemia cells through the inhibition of mitochondrial DNA polymerase and decreased ATP production .
- Anti-inflammatory Properties: The compound has demonstrated potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Research Findings
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays: In vitro assays using MTT and Alamar Blue methods have shown that the compound effectively reduces cell viability in various cancer cell lines (e.g., HL-60 and THP-1), with IC50 values indicating potent cytotoxicity .
- Molecular Docking Studies: Computational studies have provided insights into the binding interactions between the compound and target proteins such as PI3K. These studies suggest favorable binding affinities that correlate with its inhibitory activity .
- Comparative Analysis: Compared to other thiazolo-pyridine derivatives, this compound has shown unique efficacy profiles, particularly in its ability to inhibit multiple isoforms of PI3K with high potency.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Cytotoxicity | High | |
| Anti-inflammatory | Moderate | |
| PI3K Inhibition | Significant |
Table 2: IC50 Values Against Various Cell Lines
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf), Na₂CO₃, DMF/EtOH/H₂O, 100°C, 5h | 51% | |
| Amidation | 2-Naphthoyl chloride, Et₃N, CH₂Cl₂, rt, 2h | ~60%* | |
| *Estimated from analogous reactions. |
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced
Discrepancies in activity (e.g., sirtuin modulation vs. kinase inhibition) may arise from assay conditions or impurities. Methodological strategies include:
- Orthogonal Assays : Validate sirtuin activity via fluorimetric NAD⁺-dependent deacetylation assays and cross-check kinase inhibition using ADP-Glo™ kinase assays .
- Purity Verification : LC-MS analysis (>95% purity) to rule out side products or degradation .
- Structural Confirmation : X-ray crystallography (using SHELX software for refinement) to confirm regiochemistry of the thiazolo[5,4-b]pyridine core .
What crystallographic techniques are recommended for structural characterization?
Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å resolution) to resolve aromatic stacking in the naphthamide group .
- Refinement : SHELXL for small-molecule refinement; apply TWIN/BASF commands if twinning is observed .
- Validation : Check for R1/wR2 residuals <5% and complete the CIF file with PLATON checks .
How can solubility challenges be addressed for in vivo studies?
Advanced
The compound’s hydrophobicity (logP >3) limits aqueous solubility. Strategies include:
- Co-Solvents : Use 10% DMSO/90% PEG-400 for preclinical formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the naphthamide carbonyl, as seen in analogous kinase inhibitors .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
What structure-activity relationship (SAR) insights guide optimization of this compound?
Advanced
Critical modifications include:
- Thiazolopyridine Core : Substitution at position 5 with electron-withdrawing groups (e.g., Cl, CF₃) enhances kinase binding .
- Naphthamide Group : Methoxy substitution at C3 improves sirtuin binding affinity (IC₅₀: 0.8 µM vs. 2.1 µM for unsubstituted analog) .
- Linker Flexibility : A methylene spacer between phenyl and thiazolopyridine increases conformational freedom, boosting potency 10-fold in cellular assays .
What analytical methods are suitable for purity assessment during synthesis?
Q. Basic
- HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA in H₂O), UV detection at 254 nm .
- LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺ at m/z 423.1) and detect impurities .
- ¹H NMR : Key signals include δ 8.9 ppm (thiazole H), δ 8.2–7.3 ppm (naphthyl aromatic Hs) .
How can researchers evaluate off-target effects in kinase inhibition studies?
Q. Advanced
- Kinome-Wide Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target kinases .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of CDK7 or sirtuins .
- CRISPR Knockout Models : Validate phenotypic effects in CDK7- or SIRT1-knockout cell lines .
What computational tools predict binding modes with sirtuin targets?
Q. Advanced
- Docking : AutoDock Vina with SIRT1 crystal structure (PDB: 4I5I); focus on the NAD⁺-binding pocket .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the naphthamide-thiazolopyridine interaction .
- Free Energy Calculations : MM-PBSA to compare binding affinities of substituent variants .
What safety precautions are required when handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
How does the compound’s photostability impact experimental design?
Q. Advanced
- Light Exposure Tests : Conduct UV-vis spectroscopy (λ >300 nm) to detect degradation products under simulated sunlight .
- Storage : Store in amber vials at –20°C under argon to prevent oxidation of the thiazole ring .
- Assay Timing : Perform cell-based assays under low-light conditions to minimize artifact generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
